5-cyclopropyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)isoxazole-3-carboxamide

Description

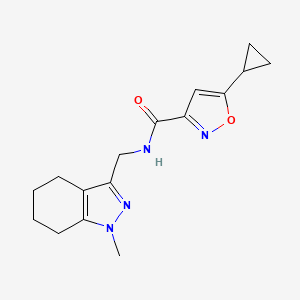

5-cyclopropyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)isoxazole-3-carboxamide is a heterocyclic compound featuring a bicyclic indazole core fused with a tetrahydroindazole moiety, linked via a methylene bridge to an isoxazole-3-carboxamide group substituted with a cyclopropyl ring.

Properties

IUPAC Name |

5-cyclopropyl-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2/c1-20-14-5-3-2-4-11(14)13(18-20)9-17-16(21)12-8-15(22-19-12)10-6-7-10/h8,10H,2-7,9H2,1H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMLSAEMJNFAYMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CCCC2)C(=N1)CNC(=O)C3=NOC(=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-cyclopropyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)isoxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the indazole core. This can be achieved through the cyclization of hydrazine derivatives with appropriate ketones or aldehydes under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification methods such as recrystallization or chromatography are used to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and a variety of alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound has shown potential as a bioactive molecule

Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to modulate biological pathways makes it a candidate for the treatment of various diseases.

Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its unique properties may contribute to the development of new products with enhanced performance.

Mechanism of Action

The mechanism by which 5-cyclopropyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)isoxazole-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features

Functional Group Analysis

- Isoxazole vs.

- Cyclopropyl Substituent: The cyclopropyl group may improve metabolic stability compared to bulkier substituents (e.g., dimethyltriazeno in ), reducing off-target interactions .

- Tetrahydroindazole Core : Partial saturation of the indazole ring could enhance conformational flexibility relative to fully aromatic indazoles, possibly improving solubility .

Biological Activity

5-cyclopropyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)isoxazole-3-carboxamide (CAS Number: 1448066-22-5) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and findings from various studies that highlight its biological significance.

The molecular formula of the compound is , with a molecular weight of 300.36 g/mol. Its structure features a cyclopropyl group and an isoxazole moiety, which are known to influence biological activity significantly.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₀N₄O₂ |

| Molecular Weight | 300.36 g/mol |

| CAS Number | 1448066-22-5 |

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. Research indicates that isoxazole derivatives often exhibit activity against various cancer cell lines by inducing apoptosis and influencing cell cycle regulation.

Key Mechanisms:

- Apoptosis Induction : Studies have shown that certain isoxazole derivatives can promote apoptosis in cancer cells by modulating the expression of apoptosis-related proteins such as Bcl-2 and Bax .

- Cell Cycle Arrest : The compound may also induce cell cycle arrest, particularly at the G1 phase, which is crucial for preventing the proliferation of cancerous cells .

Biological Activity Studies

Several studies have evaluated the cytotoxic effects of isoxazole derivatives similar to this compound. Here are some notable findings:

Cytotoxicity Assessment

A study assessed the cytotoxicity of various isoxazole derivatives against the human promyelocytic leukemia cell line (HL-60). The results indicated that compounds similar to the target compound exhibited significant cytotoxic effects in a concentration range of 86–755 μM. Specifically:

- Isoxazole (3) : Induced a decrease in Bcl-2 expression and increased p21^WAF-1 levels.

- Isoxazole (6) : Showed an opposite effect on Bcl-2 but similarly increased p21^WAF-1 levels .

Case Study 1: Anticancer Activity

A recent investigation focused on the anticancer potential of isoxazole derivatives in vitro. The study revealed that the compounds inhibited cell viability in several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the activation of apoptotic pathways and inhibition of key signaling pathways involved in tumor growth.

Case Study 2: Kinase Inhibition

Another study explored the role of isoxazole derivatives as kinase inhibitors. The findings suggested that these compounds could selectively inhibit specific kinases involved in cancer progression, providing a promising avenue for targeted cancer therapies .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.